Fumonisin B3-13C34 is a stable isotope-labeled derivative of Fumonisin B3, a mycotoxin produced by various species of the Fusarium fungi, particularly Fusarium verticillioides. Fumonisins are a group of structurally related compounds that are known for their toxicity and potential carcinogenic effects. Fumonisin B3 itself is characterized by its ability to disrupt sphingolipid metabolism, which can lead to various health issues in animals and humans, including organ toxicity and immunotoxicity. The 13C34 labeling in Fumonisin B3-13C34 is used primarily as an internal standard in quantitative analyses, particularly in liquid chromatography-mass spectrometry (LC-MS) applications .
Fumonisin B3 exhibits significant biological activity, particularly concerning its effects on cellular metabolism and health. It has been shown to induce lipid disruption and alter sphingolipid metabolism in various organisms, including plants and animals. This disruption can lead to various pathological conditions, such as liver damage and increased susceptibility to diseases. In humans, exposure to fumonisins has been linked to esophageal cancer and other health concerns due to their carcinogenic potential .
The synthesis of Fumonisin B3-13C34 typically involves isotopic labeling techniques where specific carbon atoms in the Fumonisin B3 molecule are replaced with carbon-13 isotopes. This process can be carried out through biosynthetic methods using labeled precursors or through chemical synthesis routes that incorporate carbon-13 during the formation of the fumonisin backbone. The precise methods may vary depending on the desired purity and yield .
Fumonisin B3-13C34 is primarily used as an internal standard for the quantification of Fumonisin B3 in various analytical methods, including LC-MS and gas chromatography-mass spectrometry (GC-MS). Its use enhances the accuracy and reliability of mycotoxin detection in food safety testing and environmental monitoring. Additionally, it aids in studying the metabolism and toxicological effects of fumonisins in biological systems .
Interaction studies involving Fumonisin B3-13C34 focus on its binding affinity with biological macromolecules such as proteins and lipids. These studies are crucial for understanding how fumonisins exert their toxic effects at the molecular level. Research has indicated that fumonisins can disrupt sphingolipid metabolism by inhibiting enzymes involved in sphingolipid synthesis, leading to altered cellular signaling pathways and increased cell death rates .
Fumonisin B3 is part of a larger family of fumonisins that includes several closely related compounds. Here are some similar compounds along with a comparison highlighting their uniqueness:
| Compound Name | Structural Differences | Biological Activity | Unique Features |
|---|---|---|---|
| Fumonisin B1 | Contains one more hydroxyl group than B3 | Most toxic; linked to severe health effects | Widely studied for its carcinogenic properties |
| Fumonisin B2 | Similar structure but differs slightly in functional groups | Less toxic than B1 but still harmful | Intermediate toxicity; less common than B1 |
| Hydrolyzed Fumonisin B3 | Result of alkaline hydrolysis of Fumonisin B3 | Reduced toxicity compared to parent compound | Important for understanding metabolic pathways |
Fumonisin B3-13C34 stands out due to its specific isotopic labeling, which allows for precise quantification in analytical studies, making it invaluable for research on mycotoxins.
The biosynthesis of Fumonisin B3 is orchestrated by the FUM gene cluster, a conserved genomic region in Fusarium verticillioides, Fusarium proliferatum, and related species. This cluster comprises 17–21 co-regulated genes that encode enzymes, regulatory proteins, and transporters essential for fumonisin production [1] [2]. The core FUM cluster includes FUM1, a polyketide synthase gene responsible for initiating the synthesis of the fumonisin backbone. Adjacent to FUM1, FUM21 encodes a Zn(II)2Cys6 transcription factor that modulates cluster-wide gene expression, including FUM1, FUM6, and FUM8, which are critical for backbone modification and side-chain additions [1] [2].
Gene knockout studies have demonstrated that disruptions in FUM21 reduce fumonisin yields by 70–90%, highlighting its regulatory dominance [1]. Similarly, FUM8, encoding an aminotransferase, is indispensable for incorporating the alanine-derived amine group into the polyketide chain [2] [3]. The spatial arrangement of these genes within the cluster ensures coordinated expression, with epigenetic factors and environmental stressors (e.g., drought, nitrogen limitation) further modulating transcriptional activity [2].
Table 1: Key Genes in the FUM Cluster and Their Functions
| Gene | Function | Role in Fumonisin B3 Biosynthesis |
|---|---|---|
| FUM1 | Polyketide synthase | Synthesizes the 20-carbon polyketide backbone |
| FUM3 | C-5 hydroxylase | Catalyzes hydroxylation at C-5 position |
| FUM8 | Aminotransferase | Adds amine group to polyketide chain |
| FUM21 | Zn(II)2Cys6 transcription factor | Regulates cluster-wide gene expression |
Fumonisin B3 biosynthesis begins with the assembly of a linear polyketide backbone via Fum1p, a multidomain polyketide synthase. This enzyme iteratively condenses one acetyl-CoA and 19 malonyl-CoA units to form a 20-carbon chain, which undergoes sequential modifications by downstream enzymes [2] [3]. Fum8p subsequently catalyzes the transamination of the C-2 position, introducing an amine group derived from alanine [2] [6].
Oxidative reactions mediated by Fum6p (a dehydrogenase) and Fum7p (a cytochrome P450 monooxygenase) further modify the backbone, while Fum10p (an acyl-CoA synthase) and Fum13p (a carbonyl reductase) generate tricarballylic acid esters at C-14 and C-15 [2] [6]. These esterifications are critical for the toxin’s biological activity and structural stability. Isotopic tracing studies using 13C-labeled precursors confirm that the polyketide origin of Fumonisin B3-13C34 mirrors its natural counterpart, with 13C incorporation occurring uniformly across the backbone [2].
Equation 1: Polyketide Backbone Formation
$$
\text{Acetyl-CoA} + 19 \text{Malonyl-CoA} \xrightarrow{\text{Fum1p}} \text{C}{20}\text{H}{35}\text{NO}3 + 19 \text{CO}2 \quad [2] [3]
$$
Hydroxylation patterns distinguish Fumonisin B3 from other analogs such as B1 and B2. The absence of a hydroxyl group at the C-10 position (due to non-functional FUM2) and the presence of a hydroxyl group at C-5 (mediated by FUM3) are hallmarks of Fumonisin B3 [2] [6]. FUM3, encoding an oxoglutarate-dependent dioxygenase, catalyzes the stereospecific hydroxylation of the C-5 carbon, a step verified through gene deletion experiments in Fusarium verticillioides. Strains with disrupted FUM3 exclusively produce non-hydroxylated analogs, whereas functional FUM3 restores C-5 hydroxylation [6].
Environmental factors, including temperature and water activity, modulate FUM3 expression. For instance, elevated temperatures (28–30°C) upregulate FUM3 transcription by 3.5-fold compared to FUM2, favoring Fumonisin B3 accumulation under heat stress [2]. This regulatory divergence underscores the ecological adaptability of Fusarium species, enabling them to produce structurally diverse fumonisins in response to fluctuating environmental conditions.
Table 2: Hydroxylation Patterns in Fumonisin Analogs
| Fumonisin | Hydroxylation Sites | Responsible Gene |
|---|---|---|
| B1 | C-5, C-10 | FUM3, FUM2 |
| B2 | None | Non-functional FUM2, FUM3 |
| B3 | C-5 | FUM3 |
Modern protocols employ reversed-phase separations on sub-two-micrometre C18 or polar-embedded columns and timed selected-reaction-monitoring acquisition on triple-quadrupole analysers. Table 1 summarises representative operating conditions validated for routine veterinary feed control [2].
| Instrument parameter | Quantitative setting | Scientific reference |
|---|---|---|
| Chromatographic column | Hypersil Gold aQ (100 × 2.1 millimetres, 1.9 micrometres) | [2] |
| Mobile-phase A | Water containing five millimoles per litre ammonium formate, 0.1 percent formic acid and 0.1 percent acetic acid | [2] |
| Mobile-phase B | Methanol containing identical additives | [2] |
| Gradient profile | 0–0.5 min 0% B; 0.5–8 min linear to 100% B; 8–9 min hold; 9–12 min re-equilibration | [2] |
| Injection volume | Eight microlitres (dilute-and-shoot) | [2] |
| Ionisation mode | Positive electrospray | [2] |
| Precursor ion mass-to-charge ratio | 740.5 (protonated molecule of Fumonisin B3-13C34) | [2] |
| Product ions mass-to-charge ratio | 376.4 (quantifier), 540.3 (qualifier) | [2] |
| Retention time | 6.89 minutes (under the above conditions) | [2] |
| Collision cell energy (laboratory-optimised) | Thirty-three electron volts (quantifier transition) | [2] |
The thirty-four-carbon isotope shift prevents overlap with native Fumonisin B3 at mass-to-charge ratio 706.3, guaranteeing chromatographic resolution even in complex multiple-mycotoxin methods [2] [4].
Uniformly labelled internal standards are added before extraction to normalise procedural losses. Two extraction formats dominate:
The effectiveness of isotope correction is illustrated in Table 2. Despite signal enhancement of more than one hundred percent in maize feed, the use of Fumonisin B3-13C34 as a response calibrant maintained trueness within ±10 percent across all concentration levels [2].
| Matrix | Recovery of native Fumonisin B3 (percent) | Matrix effect on native signal (percent) | Trueness after isotope correction (percent bias) | Reference |
|---|---|---|---|---|
| Ground corn-based animal feed | 100 | 144.3 (enhancement) | −10.4 to +1.1 | [2] |
| Food-grade hydrocolloid gums | 84 – 117 | Not significant (≤ 15) | −6.2 to +5.4 | [8] |
| Chicken muscle (isotope dilution with immunoaffinity clean-up) | 95 | 2 – 5 (suppression corrected) | −3.0 to +4.0 | [9] |
These results confirm that the labelled analogue corrects both losses during extraction and ionisation variability, satisfying European performance criteria for mycotoxin methods [10].
Comprehensive single- and multi-laboratory studies demonstrate that isotope-dilution liquid-chromatography-tandem-mass-spectrometry meets regulatory guidance for accuracy and precision. Key metrics are compiled in Table 3.
| Validation parameter | Corn-feed method [2] | Hydrocolloid gum method [8] | Multilaboratory food-method extension [11] |
|---|---|---|---|
| Calibration range (micrograms per kilogram) | 30 – 150 | 25 – 500 | 25 – 250 |
| Coefficient of determination | 0.988 | ≥ 0.995 | ≥ 0.992 |
| Limit of detection (micrograms per kilogram) | 10 | 8 | 5 |
| Lowest limit of quantification (micrograms per kilogram) | 30 | 25 | 15 |
| Within-run coefficient of variation (percent) | 4.1 – 6.5 | ≤ 12 | ≤ 8 |
| Between-run coefficient of variation (percent, three days) | 11.3 (mid-level quality control) | ≤ 15 | ≤ 12 |
| Mean recovery (percent, three fortification levels) | 100 | 90 | 92 |
| Specificity | No interferences at precursor or product ion masses; mass shift confirms identity | Same | Same |
The isotope-labelled calibrant therefore facilitates: